3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(321)octane hydrochloride is a quaternary ammonium compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the quaternization of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds.
Scientific Research Applications
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the cell membrane integrity, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds used as disinfectants.
Comparison with Similar Compounds
Similar Compounds
N-p-chlorobenzyl-3-hydroxyquinuclidinium bromide: Exhibits similar antimicrobial properties.
N-p-nitrobenzyl-3-hydroxyquinuclidinium bromide: Known for its antioxidative potential.
Uniqueness
3-(p-Chlorobenzyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific bicyclic structure and the presence of the p-chlorobenzyl group, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1220-30-0 |
---|---|
Molecular Formula |
C17H25Cl2N |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,8,8-trimethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C17H24ClN.ClH/c1-16(2)14-8-9-17(16,3)12-19(11-14)10-13-4-6-15(18)7-5-13;/h4-7,14H,8-12H2,1-3H3;1H |
InChI Key |
ANYGCNJUFCTLQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C[NH+](C2)CC3=CC=C(C=C3)Cl)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.